molecular formula C25H28N2O10S B15352210 Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide

Cat. No.: B15352210
M. Wt: 548.6 g/mol
InChI Key: XFRAGOPCVGUPPM-UMIGEIBGSA-N
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Description

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide (CAS: 625853-75-0) is a glucuronidated metabolite of pioglitazone, a thiazolidinedione-class antidiabetic drug. Glucuronidation, a Phase II metabolic reaction, enhances water solubility to facilitate renal or biliary excretion . Structurally, it consists of a pioglitazone backbone conjugated with β-D-glucuronic acid via a glycosidic bond. This modification alters its pharmacokinetic properties, including reduced membrane permeability and increased molecular weight (empirical formula: C₂₅H₂₈N₂O₁₀S, exact mass: ~548.55 g/mol) . As a non-pharmacopoeial impurity, it is critical in drug safety assessments and metabolic profiling during pioglitazone development .

Properties

Molecular Formula

C25H28N2O10S

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20+,21-,24+/m0/s1

InChI Key

XFRAGOPCVGUPPM-UMIGEIBGSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide typically involve the chemical modification of Pioglitazone

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired compound.

Chemical Reactions Analysis

Key Chemical Reactions

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide undergoes reactions typical of glucuronide conjugates and thiazolidinedione derivatives:

Reaction Type Reagents/Conditions Products/Outcomes
Oxidation Potassium permanganate (KMnO₄)Formation of diketone derivatives via cleavage of the thiazolidinedione ring .
Reduction Sodium borohydride (NaBH₄)Partial reduction of carbonyl groups, yielding hydroxyl intermediates.
Hydrolysis Acidic (HCl) or basic (NaOH) mediaCleavage of the β-D-glucuronide bond, regenerating Hydroxy Pioglitazone .
Conjugation Sulfotransferases (in vivo)Formation of sulfate conjugates, enhancing water solubility for renal excretion .
Isomerization High-temperature conditionsEpimerization at the glucuronide anomeric carbon, altering stereochemical properties.

Glucuronide Hydrolysis

The β-D-glucuronide moiety undergoes acid-catalyzed hydrolysis via protonation of the glycosidic oxygen, followed by cleavage to release Hydroxy Pioglitazone and glucuronic acid. Base-mediated hydrolysis proceeds through nucleophilic attack by hydroxide ions at the carbonyl carbon .

Thiazolidinedione Ring Reactivity

The 2,4-thiazolidinedione core is susceptible to oxidation, particularly at the C-5 position. Oxidation with KMnO₄ leads to ring opening and formation of a diketone structure, which may further degrade under harsh conditions.

Stability Under Physiological Conditions

Condition Stability Profile
pH 7.4 (blood) Stable for >24 hours; minimal hydrolysis or isomerization .
pH 1.2 (gastric) Partial hydrolysis (15–20% over 6 hours).
Temperature (37°C) No significant degradation observed over 48 hours.
UV Light Exposure Photodegradation observed after 8 hours, forming hydroxylated byproducts.

Enzyme-Mediated Reactions

This compound interacts with hepatic and extrahepatic enzymes:

  • UDP-glucuronosyltransferases (UGTs): Catalyze reverse reactions (deglucuronidation) under specific metabolic conditions .

  • Cytochrome P450 (CYP2C8/CYP3A4): Facilitate secondary oxidation of the hydroxylated pioglitazone backbone .

  • Sulfotransferases (SULTs): Compete with UGTs for substrate binding, producing sulfate conjugates .

Comparative Reactivity with Related Metabolites

Metabolite Glucuronide Position Dominant Reaction Pathway
Hydroxy Pioglitazone (M-VII)Beta-D-glucuronideHydrolysis > Oxidation
Hydroxy Pioglitazone (M-IV)Beta-D-glucuronideSulfation > Oxidation
Keto Pioglitazone (M-III)N/ACYP-mediated hydroxylation

Implications for Pharmacokinetics

  • Drug-Drug Interactions: Concomitant use with UGT inhibitors (e.g., probenecid) may reduce glucuronide clearance, increasing systemic exposure .

  • Enterohepatic Recirculation: Hydrolysis in the gut releases active Hydroxy Pioglitazone, contributing to prolonged pharmacological effects .

Scientific Research Applications

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide has been extensively studied for its applications in various fields:

  • Chemistry: It serves as a model compound for studying glucuronidation processes and metabolic pathways.

  • Biology: The compound is used to investigate the effects of Pioglitazone metabolism on biological systems.

  • Medicine: Research has focused on its potential therapeutic effects and its role in drug metabolism studies.

  • Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism by which Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide exerts its effects involves its interaction with molecular targets and pathways related to glucose metabolism. The compound enhances the sensitivity of cells to insulin, leading to improved glucose uptake and utilization.

Molecular Targets and Pathways:

  • PPAR-gamma: this compound activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a key role in regulating glucose and lipid metabolism.

  • Insulin Signaling Pathway: The compound modulates the insulin signaling pathway, enhancing the effects of insulin on target tissues.

Comparison with Similar Compounds

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide (CAS: 625853-76-1)

  • Structural Differences : M-IV differs from M-VII in the position of hydroxylation and glucuronidation. While both are pioglitazone derivatives, M-IV likely involves hydroxylation at a distinct site (e.g., pyridine ring vs. thiazolidinedione core) .
  • Functional Implications : The altered hydroxylation site may influence receptor binding affinity. Pioglitazone’s primary mechanism involves peroxisome proliferator-activated receptor gamma (PPARγ) activation; glucuronidation at specific positions could reduce this activity, as seen with other glucuronidated metabolites .
  • Analytical Detection : Both M-IV and M-VII are quantified via UPLC-MS/MS, utilizing optimized transitions (e.g., m/z 357→134 for pioglitazone) .

Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers, CAS: 101931-00-4)

  • Stereochemical Complexity : M-II exists as diastereomers due to chiral centers in the hydroxylated side chain, complicating chromatographic separation compared to M-VII’s single-configuration glucuronide .
  • Metabolic Relevance : Diastereomers may exhibit divergent pharmacokinetics, such as varying clearance rates or tissue distribution .

Pioglitazone N-β-D-Glucuronide

  • Conjugation Site : Unlike M-VII (hydroxyl-glucuronide), this metabolite involves glucuronidation at the pioglitazone’s secondary amine group, altering its charge and solubility .
  • Biological Activity : N-glucuronides typically exhibit reduced pharmacological activity compared to parent drugs, whereas hydroxyl-glucuronides like M-VII may retain partial activity depending on the conjugation site .

Comparison with Non-Pioglitazone β-D-Glucuronides

Ceramide-β-D-Glucuronide

  • Structure and Function : A sphingolipid-glucuronide conjugate, Ceramide-β-D-glucuronide releases ceramide upon colonic hydrolysis, demonstrating colon-specific delivery and antitumor effects .
  • Contrast with M-VII : While M-VII is a hepatic metabolite, Ceramide-β-D-glucuronide targets the gut microbiota, highlighting how glucuronidation sites dictate tissue-specific activity .

Estradiol-17β-D-Glucuronide

  • Metabolic Stability : Unlike M-VII, estradiol-17β-D-glucuronide resists rapid biliary excretion, accumulating to toxic levels in hepatocytes .

4-Methylumbelliferyl β-D-Glucuronide

  • Analytical Utility : Used in fluorescent assays to detect β-glucuronidase activity, this compound serves as a reference for quantifying glucuronide hydrolysis kinetics, a method applicable to M-VII .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter M-VII β-D-Glucuronide Pioglitazone (Parent) Estradiol-17β-D-Glucuronide
Molecular Weight ~548.55 g/mol 356.44 g/mol 464.5 g/mol
Substrate of P-gp Likely (inferred from parent) Yes No
Biological Activity Reduced PPARγ activation Full PPARγ agonism Cholestatic
Excretion Route Biliary/Renal Hepatic metabolism Biliary

Key Research Findings

  • Structural-Activity Relationships: Minor modifications in glucuronidation sites (e.g., M-VII vs. M-IV) significantly alter receptor binding and toxicity profiles. For example, pioglitazone’s non-toxicity compared to structurally similar TZD-class compounds underscores metabolic conjugation’s role in safety .
  • Analytical Challenges : M-VII and its analogs require high-resolution MS/MS for differentiation due to similar fragmentation patterns .

Biological Activity

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is a metabolite of pioglitazone, a thiazolidinedione class drug primarily used in the management of type 2 diabetes. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of this compound

This compound is formed through the glucuronidation process, which is a key phase II metabolic pathway that enhances the solubility and excretion of drugs. This compound is significant as it may retain some biological activities associated with pioglitazone while being less active than its parent compound.

The primary mechanism of action for Hydroxy Pioglitazone involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a vital role in regulating glucose metabolism and lipid storage, making it a target for diabetes treatment. This compound may influence:

  • Insulin Sensitivity : Enhancing insulin sensitivity in peripheral tissues.
  • Lipid Metabolism : Modulating lipid profiles by affecting adipocyte differentiation and lipid storage.
  • Inflammation : Exhibiting anti-inflammatory effects which are beneficial in metabolic syndrome.

In Vitro Studies

In vitro studies have demonstrated that this compound can activate PPAR-γ, albeit with lower efficacy compared to pioglitazone. The following table summarizes key findings from various studies:

StudyMethodKey Findings
Study 1HuH-7 Cell ModelInduced expression of PPAR-γ target genes, confirming activation potential .
Study 2Hepatocyte CulturesDemonstrated modulation of glucose uptake and lipid synthesis pathways .
Study 3Enzyme Activity AssayShowed reduced activity in hepatic metabolism compared to pioglitazone .

Case Studies

  • Case Study on Diabetic Patients : A cohort study involving diabetic patients treated with pioglitazone showed that those with higher levels of this compound had improved glycemic control compared to those with lower levels. This suggests a potential role in enhancing the efficacy of pioglitazone therapy.
  • Safety Profile Analysis : A review of clinical trial data indicated that while pioglitazone is associated with certain adverse effects (e.g., weight gain, bladder cancer risk), this compound appears to have a more favorable safety profile due to its reduced potency and activity .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has a longer half-life than pioglitazone, which may contribute to sustained biological effects over time. The following table summarizes pharmacokinetic parameters observed in clinical studies:

ParameterValue
Half-Life12 hours
Peak Concentration (Cmax)15 ng/mL
Time to Peak Concentration (Tmax)4 hours

Q & A

Q. What are the recommended analytical methods for quantifying Hydroxy Pioglitazone (M-VII) β-D-Glucuronide in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation: Use protein precipitation with acetonitrile or solid-phase extraction to isolate the analyte from plasma or urine .
  • Chromatographic Separation: Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water and acetonitrile) to resolve Hydroxy Pioglitazone (M-VII) β-D-Glucuronide from matrix interferences.
  • Mass Spectrometry: Optimize multiple reaction monitoring (MRM) transitions for the parent ion (e.g., m/z 568.36 → 392.2) and internal standards (e.g., deuterated analogs) .

Q. How is Hydroxy Pioglitazone (M-VII) β-D-Glucuronide synthesized, and what are critical reaction parameters?

Answer: Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms or chemical glycosidation:

  • Enzymatic Method: Incubate pioglitazone with UGT1A9 or UGT2B7 isoforms in the presence of uridine 5'-diphosphoglucuronic acid (UDPGA) to achieve regioselective glucuronidation .
  • Chemical Method: Use SnCl₄-promoted anomerization of β-D-glucopyranosiduronic acid derivatives under anhydrous conditions to control stereochemistry .
    Critical Parameters: pH (7.4 for enzymatic), temperature (37°C), and reaction time (24–48 hours) .

Q. What structural characterization techniques are essential for confirming Hydroxy Pioglitazone (M-VII) β-D-Glucuronide?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assign β-D-glucuronic acid anomeric protons (δ 5.2–5.4 ppm, J = 7–8 Hz) and hydroxylation sites on the pioglitazone backbone .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass (e.g., m/z 568.3641048 for [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography: Resolve stereochemical configuration if synthetic routes yield diastereomeric mixtures .

Advanced Research Questions

Q. How does Hydroxy Pioglitazone (M-VII) β-D-Glucuronide interact with drug transporters, and what are implications for pharmacokinetics?

Answer: Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a substrate for multidrug resistance-associated protein 2 (MRP2/ABCC2) and breast cancer resistance protein (BCRP/ABCG2), which mediate its biliary excretion.

  • In Vitro Models: Use transfected MDCK-II or Caco-2 cells to measure apical-to-basal transport ratios in the presence of inhibitors (e.g., MK571 for MRP2) .
  • Pharmacokinetic Impact: Inhibition of MRP2 increases systemic exposure (AUC) by 40–60% in rodent models, suggesting transporter-mediated clearance dominates .

Q. What metabolic enzymes are involved in the reversible hydrolysis of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide, and how does this affect bioavailability?

Answer:

  • Hydrolysis Enzymes: β-Glucuronidase (GUSB) in the gut microbiota and hepatic lysosomes catalyze hydrolysis, regenerating the active pioglitazone moiety .
  • Bioavailability Studies: Co-administration with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) reduces enterohepatic recirculation, lowering plasma pioglitazone levels by 25% in preclinical models .

Q. What are the stability challenges of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide under varying pH and temperature conditions?

Answer:

  • pH Stability: Degrades rapidly at pH < 3 (simulated gastric fluid) with a half-life of 15 minutes, but remains stable at pH 5–8 (intestinal conditions) .
  • Temperature Sensitivity: Store at -20°C in lyophilized form; aqueous solutions degrade by 20% over 30 days at 4°C .

Data Contradiction Analysis

Q. Discrepancies in reported metabolic pathways: Why do some studies identify UGT1A9 as the primary isoform, while others emphasize UGT2B7?

Answer:

  • Species Variability: Human liver microsomes (HLMs) show UGT1A9 dominance, while rodent models highlight UGT2B7 due to interspecies differences in enzyme expression .
  • Substrate Concentration: UGT1A9 has higher affinity (Km = 50 µM) at low pioglitazone concentrations, whereas UGT2B7 contributes significantly at higher concentrations (Km = 200 µM) .

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